sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate
Overview
Description
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applications. It is a derivative of sodium 3-methyl-2-oxobutanoate, also known as sodium alpha-ketoisovalerate. This compound is often used as a precursor in biochemical pathways and metabolic studies, particularly in the context of microbial metabolism and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through the use of labeled starting materials and specific reaction conditions that facilitate the incorporation of the isotopes. The general synthetic route involves the following steps:
Starting Material: The synthesis begins with a labeled precursor, such as 13C-labeled acetic acid or 13C-labeled pyruvic acid.
Reaction Conditions: The labeled precursor undergoes a series of chemical reactions, including condensation and oxidation, to form the desired compound. These reactions are typically carried out under controlled temperature and pH conditions to ensure the incorporation of the isotopes.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research applications.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade labeled precursors and optimized reaction conditions to maximize yield and purity. The production process is typically carried out in specialized facilities equipped with the necessary infrastructure for handling isotopically labeled compounds.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems, to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies of chemical reactions and mechanisms, particularly in the context of isotope effects and reaction kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the role of specific metabolites in cellular processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate involves its role as a precursor in various biochemical pathways. The compound is metabolized by enzymes to form intermediates that participate in key metabolic processes. The molecular targets and pathways involved include:
Enzyme Activity: The compound is a substrate for enzymes such as transaminases and dehydrogenases, which catalyze its conversion to other metabolites.
Metabolic Pathways: It participates in pathways such as the tricarboxylic acid (TCA) cycle and amino acid metabolism, contributing to the production of energy and biosynthetic precursors.
Comparison with Similar Compounds
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate can be compared with other similar compounds, such as:
Sodium 3-methyl-2-oxobutanoate: The non-labeled version of the compound, used in similar research applications but without the isotopic labeling.
Sodium 3-methyl-2-oxopentanoate: A related compound with an additional carbon atom in the structure, used in studies of longer-chain keto acids.
Sodium 3-methyl-2-oxopropanoate: A shorter-chain analog, used in studies of shorter-chain keto acids and their metabolic roles.
The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracing and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds.
Biological Activity
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate, commonly referred to as sodium 3-methyl-2-oxobutanoate (also known as sodium dimethylpyruvate), is a labeled compound used extensively in biochemical research. This article delves into its biological activity, including its metabolic roles, applications in research, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 145.09 g/mol
- CAS Number : 1215605-14-3
- Density : Not available
- Melting Point : 227-230 °C
Metabolic Role
Sodium 3-methyl-2-oxobutanoate serves as a precursor in the biosynthesis of branched-chain amino acids (BCAAs), particularly leucine and valine. It is also involved in various metabolic pathways including:
- Energy Production : It participates in the citric acid cycle as an intermediate.
- Protein Synthesis : As a precursor for essential amino acids, it plays a crucial role in protein metabolism.
- Isotopic Labeling : The incorporation of stable isotopes (like and deuterium) allows for tracing metabolic pathways using techniques like NMR spectroscopy.
Biological Activity
The biological activity of sodium 3-methyl-2-oxobutanoate has been investigated in several studies:
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Metabolic Tracer | Used in metabolic studies to trace the pathways of amino acid synthesis. |
Cellular Uptake | Demonstrated effective uptake in various cell lines, influencing growth rates. |
Enzyme Substrate | Acts as a substrate for transaminases and other enzymes involved in amino acid metabolism. |
Case Study 1: Metabolic Tracing in E. coli
A study utilized sodium 3-methyl-2-oxobutanoate to trace the biosynthesis of pantothenic acid (vitamin B5) in Escherichia coli. The results indicated that the compound effectively labels metabolic pathways leading to coenzyme A synthesis, which is crucial for fatty acid metabolism and energy production .
Case Study 2: Impact on Muscle Protein Synthesis
Research involving human skeletal muscle cells showed that supplementation with sodium 3-methyl-2-oxobutanoate enhanced protein synthesis rates. This effect was attributed to increased availability of leucine and valine, which are vital for muscle repair and growth .
Research Findings
Recent findings highlight the compound's potential therapeutic applications:
- Weight Management : Studies suggest that the compound may aid in weight management by enhancing fat oxidation during exercise.
- Metabolic Disorders : Its role as a metabolic tracer has implications for understanding disorders like diabetes and obesity by mapping out altered metabolic pathways.
Properties
IUPAC Name |
sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1,4+1,5+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-JFGXUQBHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13C](=O)[13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.061 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-24-0 | |
Record name | 1173018-24-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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